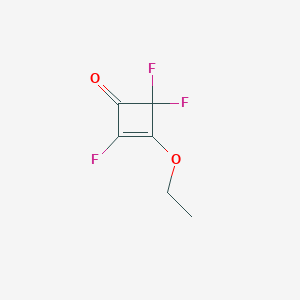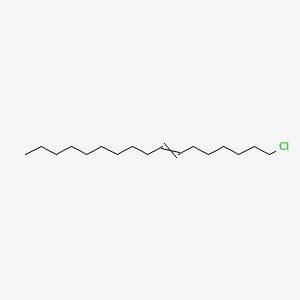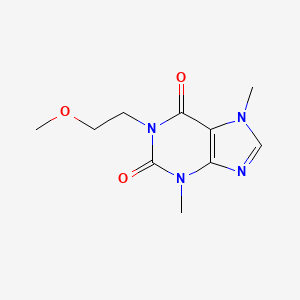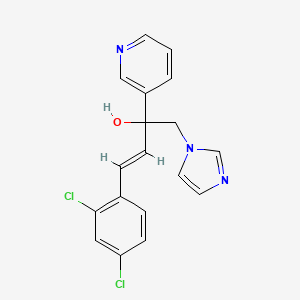
1,1-Diphenyl-2-butynyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-butynyl cyclohexylcarbamate is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . It is characterized by its achiral nature and lack of defined stereocenters . This compound is known for its unique structure, which includes a cyclohexylcarbamate group attached to a 1,1-diphenyl-2-butynyl moiety .
Métodos De Preparación
The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenyl-2-butynyl alcohol and cyclohexyl isocyanate.
Reaction Conditions: The alcohol is reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:
1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.
1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
20930-10-3 |
|---|---|
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |
Clave InChI |
KZXTZKHKWSPGAF-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)


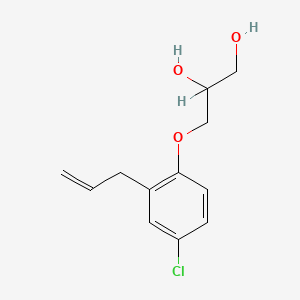

![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)


